3-(3,3-Difluorocyclopentyl)propan-1-ol
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Overview
Description
3-(3,3-Difluorocyclopentyl)propan-1-ol is a fluorinated organic compound with the molecular formula C8H14F2O and a molecular weight of 164.19 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a propanol group. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclopentyl)propan-1-ol typically involves the fluorination of cyclopentyl derivatives followed by the introduction of the propanol group. One common method includes the reaction of cyclopentene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 3,3-difluorocyclopentene is then subjected to a hydroboration-oxidation reaction to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorocyclopentyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: 3-(3,3-Difluorocyclopentyl)propanal or 3-(3,3-Difluorocyclopentyl)propanone.
Reduction: 3-(3,3-Difluorocyclopentyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,3-Difluorocyclopentyl)propan-1-ol is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluorocyclopentyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the compound may participate in metabolic pathways, undergoing biotransformation to active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-Difluorocyclopentyl)propan-2-ol
- 3-(3,3-Difluorocyclopentyl)butan-1-ol
- 3-(3,3-Difluorocyclopentyl)ethanol
Uniqueness
3-(3,3-Difluorocyclopentyl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms on the cyclopentyl ring enhances its stability and reactivity compared to similar compounds with different substitution patterns .
Properties
Molecular Formula |
C8H14F2O |
---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
3-(3,3-difluorocyclopentyl)propan-1-ol |
InChI |
InChI=1S/C8H14F2O/c9-8(10)4-3-7(6-8)2-1-5-11/h7,11H,1-6H2 |
InChI Key |
CDKTWZAFMNDXTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CCCO)(F)F |
Origin of Product |
United States |
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